Tos-PEG5-Boc

描述

属性

IUPAC Name |

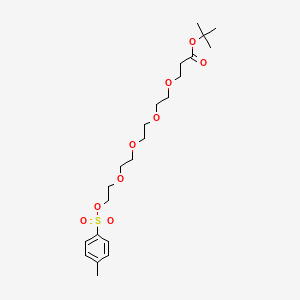

tert-butyl 3-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O9S/c1-19-5-7-20(8-6-19)32(24,25)30-18-17-29-16-15-28-14-13-27-12-11-26-10-9-21(23)31-22(2,3)4/h5-8H,9-18H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGGJGMGLGUHUMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

581065-94-3 |

Source

|

| Record name | tert-Butyl 1-(Tosyloxy)-3,6,9,12-tetraoxapentadecan-15-oate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Tos-PEG5-Boc: Properties, Protocols, and Applications

Introduction

Tos-PEG5-Boc is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, pharmaceutical sciences, and drug development. As a derivative of polyethylene glycol (PEG), it features a defined-length PEG5 spacer that imparts hydrophilicity, enhancing the solubility of conjugated molecules in aqueous media.[1][2] This linker is strategically functionalized with two distinct reactive groups: a tosyl (Tos) group at one terminus and a Boc-protected amine at the other. This orthogonal design allows for sequential and controlled conjugation reactions, making it an invaluable tool for constructing complex biomolecules, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4]

The tosyl group serves as an excellent leaving group, readily undergoing nucleophilic substitution with moieties such as thiols, amines, or hydroxyls.[5][6] Concurrently, the tert-butyloxycarbonyl (Boc) group provides robust protection for the terminal amine, which can be selectively removed under mild acidic conditions to reveal a primary amine for subsequent amide bond formation or other amine-specific reactions.[2][7] This guide provides a comprehensive overview of the chemical properties, experimental protocols, and core applications of this compound for researchers and drug development professionals.

Core Chemical Properties and Characteristics

The fundamental properties of this compound are summarized below. These specifications are critical for experimental design, reaction stoichiometry, and analytical characterization.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₂H₃₇NO₉S | [1][2] |

| Molecular Weight | 491.6 g/mol | [2] |

| CAS Number | 1404111-69-8 | [1][2] |

| IUPAC Name | 2,2-dimethyl-4-oxo-3,8,11,14,17-pentaoxa-5-azanonadecan-19-yl 4-methylbenzenesulfonate | |

| Appearance | Liquid | |

| Purity | Typically ≥95% - 97% | [2][3] |

| Solubility | Soluble in Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | [2] |

| Storage Conditions | Store at -20°C, keep sealed and dry to prevent moisture degradation | [2] |

Reactivity and Functional Roles

The utility of this compound stems from the distinct reactivity of its terminal groups, which allows for a two-stage conjugation strategy.

Caption: Functional components of the this compound linker.

-

Tosyl Group (Electrophile): The tosylate is an outstanding leaving group due to the stability of the resulting p-toluenesulfonate anion, which is resonance-stabilized.[8] This makes the terminal carbon of the PEG chain highly susceptible to nucleophilic attack (typically via an Sₙ2 mechanism) by thiols, amines, and alcohols, enabling the stable covalent attachment of various molecules.[8][9]

-

PEG5 Spacer (Hydrophilic Core): The pentaethylene glycol chain is a flexible, hydrophilic spacer. Its primary roles are to increase the aqueous solubility of the final conjugate and to provide optimal spatial separation between the two linked biomolecules, which is crucial for preserving their biological activity, especially in applications like PROTACs.[1][4]

-

Boc-Protected Amine (Masked Nucleophile): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines.[9] It is stable under a variety of reaction conditions but can be cleanly and efficiently removed using acids like trifluoroacetic acid (TFA).[7][10] Once deprotected, the resulting primary amine is available for nucleophilic reactions, most commonly acylation to form a stable amide bond.

Experimental Protocols

The following are generalized protocols for the sequential deprotection and conjugation reactions involving this compound. Researchers should optimize concentrations, reaction times, and purification methods for their specific substrates.

Protocol 1: Deprotection of the Boc Group

This procedure removes the Boc protecting group to expose the primary amine, yielding Tos-PEG5-NH₂ as a TFA salt.

-

Objective: To generate a free amine for subsequent conjugation.

-

Materials: this compound, Dichloromethane (DCM, anhydrous), Trifluoroacetic acid (TFA), Toluene.

-

Procedure:

-

Dissolve this compound in anhydrous DCM to a concentration of 0.1–0.2 M.[10]

-

Cool the solution to 0°C using an ice bath.

-

Slowly add TFA to the stirred solution to a final concentration of 20–50% (v/v).[10]

-

Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1–2 hours).[10]

-

Upon completion, remove the DCM and excess TFA by rotary evaporation under reduced pressure.

-

To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.[10]

-

The resulting product, the TFA salt of Tos-PEG5-amine, can often be used directly in the next step without further purification. For neutralization, the residue can be dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate.[10]

-

Caption: Workflow for the acidic deprotection of the Boc group.

Protocol 2: Nucleophilic Substitution of the Tosyl Group

This procedure demonstrates the conjugation of a molecule containing a nucleophile (e.g., a thiol, R-SH) to the tosylated end of the linker. This reaction can be performed either before or after Boc deprotection, depending on the overall synthetic strategy.

-

Objective: To conjugate a nucleophile-containing molecule via displacement of the tosylate.

-

Materials: this compound (or Tos-PEG5-NH₂), nucleophilic substrate (e.g., a thiol-containing molecule), a non-nucleophilic base (e.g., DIPEA or Et₃N), and an appropriate solvent (e.g., DMF or DMSO).

-

Procedure:

-

Dissolve the nucleophilic substrate (1.0 eq) and the Tos-PEG5-linker (1.1–1.2 eq) in an anhydrous polar aprotic solvent like DMF.

-

Add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA, 2–3 eq) to the reaction mixture. The base facilitates the reaction by deprotonating the nucleophile (if needed) and neutralizing the p-toluenesulfonic acid byproduct.

-

Stir the reaction at room temperature. Gentle heating (e.g., 40–50°C) may be required for less reactive nucleophiles.

-

Monitor the reaction progress by LC-MS or HPLC.

-

Once the reaction is complete, the mixture can be diluted with an organic solvent and washed with water or brine to remove the base and salt byproducts.

-

The crude product should be purified using an appropriate technique, such as silica gel column chromatography or preparative HPLC, to yield the final conjugate.[11]

-

Caption: General workflow for nucleophilic substitution of the tosyl group.

Analytical Characterization

Confirmation of the structure and purity of this compound and its conjugates is typically achieved through a combination of standard analytical techniques.

-

Nuclear Magnetic Resonance (¹H NMR): This is a powerful tool for structural verification. The ¹H NMR spectrum of this compound will show characteristic signals for the aromatic protons of the tosyl group, a large peak corresponding to the repeating methylene units of the PEG spacer (typically around 3.6 ppm), and a sharp singlet for the nine equivalent protons of the Boc group (around 1.4 ppm).[12][13]

-

Mass Spectrometry (MS): ESI-MS or MALDI-MS is used to confirm the molecular weight of the linker and its reaction products, providing direct evidence of successful conjugation or deprotection.[14]

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is essential for assessing the purity of the starting material and the final product, as well as for monitoring the progress of a reaction.[10][11]

Conclusion

This compound is a highly versatile and efficient heterobifunctional linker that provides researchers with a robust tool for chemical biology and drug development. Its well-defined structure, featuring a hydrophilic PEG spacer and orthogonally reactive tosyl and Boc-protected amine groups, facilitates controlled, sequential conjugation strategies. These characteristics are particularly advantageous for the synthesis of complex architectures like PROTACs, antibody-drug conjugates, and other targeted therapeutics where precise control over molecular assembly is paramount. The reliable protocols for its deprotection and conjugation make it an accessible and valuable component in the modern bioconjugation toolkit.

References

- 1. TOS-PEG5-NH-BOC | CAS:1404111-69-8 | AxisPharm [axispharm.com]

- 2. t-Boc-N-Amido-PEG5-Tos, 1404111-69-8 | BroadPharm [broadpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Tosylate PEG, Tos PEG, Ts PEG | AxisPharm [axispharm.com]

- 5. grokipedia.com [grokipedia.com]

- 6. PEG Tosylate | BroadPharm [broadpharm.com]

- 7. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]

- 8. Ch8 : Tosylates [chem.ucalgary.ca]

- 9. Tosyl group - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. t-Boc-N-amido-PEG5-Tos | Benchchem [benchchem.com]

- 12. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

The Strategic Role of the Tosyl Group in Tos-PEG5-Boc: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The heterobifunctional linker, Tos-PEG5-Boc, represents a critical tool in modern drug development, particularly in the burgeoning field of targeted protein degradation with Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive analysis of the molecule's core components, with a specific focus on the pivotal role of the tosyl group. We will delve into its chemical properties, reactivity, and strategic importance in the synthesis of complex therapeutic agents. This guide also presents detailed experimental protocols and quantitative data to aid researchers in the practical application of this versatile linker.

Molecular Architecture and Component Roles

This compound is a precisely designed chemical entity composed of three key functional components: a tosyl (Tos) group, a pentaethylene glycol (PEG5) spacer, and a tert-butyloxycarbonyl (Boc) protecting group. Each component serves a distinct and crucial purpose in the context of multi-step organic synthesis and bioconjugation.

-

The Tosyl (p-toluenesulfonyl) Group: The primary focus of this guide, the tosyl group is an excellent leaving group, rendering the terminal carbon of the PEG chain highly susceptible to nucleophilic substitution. This reactivity is fundamental to its function as a conjugation handle.

-

The PEG5 Linker: This hydrophilic spacer, consisting of five repeating ethylene glycol units, imparts several desirable physicochemical properties to the molecule and the resulting conjugate. It enhances aqueous solubility, improves pharmacokinetic profiles, and provides a flexible scaffold with a defined length for optimal spatial orientation of conjugated molecules.

-

The Boc (tert-butyloxycarbonyl) Group: The Boc group is a widely used, acid-labile protecting group for the terminal amine. It masks the reactivity of the amine during the conjugation of the tosyl end, allowing for sequential and controlled synthetic transformations.

The Tosyl Group: A Master of Reactivity and Control

The p-toluenesulfonyl group is a derivative of p-toluenesulfonic acid and is a cornerstone of modern organic synthesis. Its utility in this compound stems from its exceptional ability to function as a leaving group in nucleophilic substitution reactions.

Mechanism of Action: Facilitating Nucleophilic Substitution

The tosyl group transforms a hydroxyl group (a poor leaving group) into a tosylate ester, which is an excellent leaving group. This is due to the stability of the resulting tosylate anion, which is resonance-stabilized, delocalizing the negative charge over the three oxygen atoms of the sulfonyl group. This inherent stability significantly lowers the activation energy for nucleophilic attack at the carbon atom to which it is attached.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophile attacks the carbon atom bearing the tosylate, leading to the displacement of the tosylate group and the formation of a new covalent bond. This reaction is highly efficient and proceeds with inversion of stereochemistry at the reaction center.

Caption: SN2 reaction mechanism of this compound with a nucleophile.

Data Presentation: The Reactivity of the Tosyl Group

The effectiveness of a leaving group is a critical parameter in synthetic chemistry. The tosylate group is significantly more reactive than other common leaving groups, such as halides. This enhanced reactivity allows for milder reaction conditions and broader substrate scope.

| Leaving Group | Common Name | Relative Rate of Substitution (krel) |

| OTs | Tosylate | ~1 |

| I | Iodide | 0.01 |

| Br | Bromide | 0.001 |

| Cl | Chloride | 0.0001 |

| OH | Hydroxide | ~1 x 10-7 |

This table provides a qualitative comparison of the relative rates of SN2 reactions for various leaving groups, illustrating the superior reactivity of the tosylate group.

The Role of the PEG5 and Boc Groups

While the tosyl group provides the reactive handle for conjugation, the PEG5 and Boc groups are essential for the overall functionality and strategic application of this compound.

PEG5 Linker: The Hydrophilic Spacer

The pentaethylene glycol (PEG5) linker is a monodisperse, hydrophilic spacer that offers several advantages in drug development:

-

Enhanced Solubility: PEGylation is a well-established strategy to increase the aqueous solubility of hydrophobic molecules. The PEG5 chain in this compound improves its handling in aqueous and organic solvent mixtures and enhances the solubility of the final conjugate.

-

Improved Pharmacokinetics: The hydrophilic nature of the PEG linker can shield the conjugated molecule from enzymatic degradation and reduce renal clearance, thereby extending its plasma half-life.

-

Biocompatibility and Reduced Immunogenicity: PEG is a biocompatible and non-immunogenic polymer, which is crucial for the development of therapeutic agents.

-

Precise Spatial Control: As a monodisperse linker, PEG5 provides a defined and consistent distance between the two ends of the molecule, which is critical for optimizing the biological activity of complex molecules like PROTACs.

Boc Protecting Group: Ensuring Synthetic Control

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the terminal amine. Its role is to prevent the amine from participating in unwanted side reactions during the nucleophilic substitution at the tosylated end of the molecule. This allows for a sequential and controlled synthetic strategy.

The Boc group is stable under a wide range of conditions, including basic and nucleophilic environments, but can be readily and cleanly removed under acidic conditions, typically using trifluoroacetic acid (TFA).

| Deprotection Condition | Typical Reaction Time | Comments |

| 20-50% TFA in Dichloromethane (DCM) | 30 min - 2 h | Most common and efficient method. |

| 4M HCl in Dioxane | 1 - 4 h | An alternative strong acid condition. |

| Acetic Acid | 24 - 48 h | Milder acid, requires longer reaction times. |

This table summarizes common conditions for the deprotection of the Boc group.

Application in PROTAC Synthesis: A Workflow Example

This compound is extensively used as a heterobifunctional linker in the synthesis of PROTACs. A PROTAC is a chimeric molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The tosyl group of this compound serves as the electrophilic handle for conjugation to one of the PROTAC's ligands (either the E3 ligase ligand or the target protein ligand), while the Boc-protected amine, after deprotection, provides a nucleophilic site for the attachment of the second ligand.

Caption: A generalized workflow for the synthesis of a PROTAC using this compound.

PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Once synthesized, the PROTAC molecule orchestrates a series of intracellular events leading to the degradation of the target protein.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Protocols

The following protocols are provided as a general guide for the synthesis and application of this compound and similar molecules. Researchers should optimize these conditions for their specific substrates and experimental setups.

General Protocol for the Synthesis of a Tos-PEG-NHBoc Linker

This protocol describes a general method for the tosylation of a Boc-protected amino-PEG-alcohol.

Materials:

-

Boc-NH-PEGn-OH (1 equivalent)

-

p-Toluenesulfonyl chloride (TsCl) (1.5 equivalents)

-

Triethylamine (TEA) or Pyridine (2-3 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve Boc-NH-PEGn-OH in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add TEA or pyridine to the solution and stir for 10-15 minutes.

-

Add TsCl portion-wise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired Tos-PEG-NHBoc linker.

General Protocol for the Conjugation of this compound to an Amine Nucleophile

This protocol outlines the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound (1 equivalent)

-

Amine-containing molecule (1.2 equivalents)

-

DIPEA (Diisopropylethylamine) or another non-nucleophilic base (2-3 equivalents)

-

Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)

-

Diethyl ether

Procedure:

-

Dissolve the amine-containing molecule and DIPEA in anhydrous DMF or ACN.

-

Add this compound to the solution.

-

Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-60 °C) for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by preparative HPLC or by precipitation from a suitable solvent system (e.g., by adding diethyl ether to a concentrated DMF solution).

General Protocol for the Boc Deprotection of a PEG-linked Substrate

This protocol describes the removal of the Boc protecting group to reveal the free amine.

Materials:

-

Boc-protected PEG-linked substrate (1 equivalent)

-

Trifluoroacetic acid (TFA) (20-50% v/v in DCM)

-

Anhydrous Dichloromethane (DCM)

-

Diethyl ether (for precipitation)

Procedure:

-

Dissolve the Boc-protected substrate in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add the TFA/DCM solution dropwise to the reaction mixture.

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the deprotection by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

The resulting TFA salt of the amine can be used directly in the next step or neutralized by washing with a saturated aqueous sodium bicarbonate solution during an aqueous workup. Alternatively, the free amine can be obtained by precipitating the TFA salt with cold diethyl ether, followed by purification or neutralization.

Conclusion

The tosyl group in this compound is a highly strategic functional group that provides a powerful tool for the synthesis of complex bioconjugates, particularly in the development of PROTACs. Its excellent leaving group ability, combined with the beneficial properties of the PEG5 spacer and the orthogonal protection afforded by the Boc group, makes this compound a versatile and indispensable linker for researchers in drug discovery and chemical biology. The data and protocols presented in this guide are intended to facilitate the effective utilization of this important synthetic building block.

The Pivotal Role of the PEG5 Spacer in Bifunctional Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifunctional linkers are fundamental components in the design of targeted therapeutics, acting as the crucial bridge between a targeting moiety and a therapeutic payload. The composition and length of this linker profoundly influence the overall efficacy, safety, and pharmacokinetic profile of the resulting conjugate. Among the various types of linkers, those incorporating polyethylene glycol (PEG) spacers have gained prominence due to their unique physicochemical properties. This guide provides a comprehensive technical overview of the function of the pentaethylene glycol (PEG5) spacer in bifunctional linkers, with a particular focus on its application in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

The inclusion of a PEG5 spacer, a discrete chain of five ethylene glycol units, imparts a desirable balance of hydrophilicity, flexibility, and length. These characteristics are instrumental in optimizing the performance of bifunctional molecules by enhancing solubility, improving in vivo stability, and facilitating the necessary molecular interactions for therapeutic activity. This document will delve into the quantitative impact of the PEG5 spacer, provide detailed experimental methodologies for its evaluation, and present visual representations of the relevant biological pathways and experimental workflows.

Core Functions and Advantages of the PEG5 Spacer

The integration of a PEG5 spacer into a bifunctional linker confers several advantageous properties that are critical for the development of effective targeted therapies.[1] These benefits stem from the inherent chemical nature of the polyethylene glycol chain.

Key Properties Attributed to PEG5 Spacers:

-

Enhanced Hydrophilicity: Many potent therapeutic payloads are hydrophobic, leading to poor solubility in aqueous environments and a tendency to aggregate. The hydrophilic nature of the PEG5 spacer improves the overall water solubility of the bifunctional molecule, which is crucial for administration, formulation, and in vivo bioavailability.[2][3]

-

Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains, is a well-established strategy to extend the in vivo circulation time of therapeutic molecules.[1] The PEG5 spacer contributes to an increased hydrodynamic radius of the conjugate, which can reduce renal clearance and prolong its half-life in the bloodstream.[4]

-

Reduced Immunogenicity: The flexible PEG5 chain can create a "stealth" effect by shielding the payload and other components of the conjugate from the immune system, thereby reducing the potential for an immunogenic response.[1]

-

Optimized Spatial Orientation: The defined length and flexibility of the PEG5 spacer provide precise control over the distance between the two ends of the bifunctional molecule. This is critical for enabling optimal interaction with target proteins and other cellular components, minimizing steric hindrance.[2]

-

Biocompatibility: PEG is generally considered non-toxic and biocompatible, making it a suitable component for therapeutic agents.[1]

Application in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest. A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. The linker is a critical determinant of PROTAC efficacy, with the PEG5 spacer being a commonly employed component.[5]

The primary function of the linker in a PROTAC is to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[2] The length and flexibility of the PEG5 spacer are crucial for achieving the correct orientation of the target protein and the E3 ligase to enable efficient ubiquitination and subsequent degradation.[6]

Quantitative Impact of PEG Linker Length on PROTAC Efficacy

The optimal linker length for a PROTAC is highly dependent on the specific target protein and E3 ligase pair. A systematic evaluation of different linker lengths is often necessary to identify the most potent degrader. The following table summarizes a collection of experimental data from various studies, showcasing the impact of PEG linker length on the degradation of different target proteins, quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

| Target Protein | E3 Ligase Ligand | Linker Composition/Length | DC50 | Dmax (%) | Reference |

| BRD4 | CRBN | 1 PEG unit | >5 µM | - | [7] |

| BRD4 | CRBN | 2 PEG units | >5 µM | - | [7] |

| BRD4 | CRBN | 4 PEG units | <0.5 µM | - | [7] |

| BRD4 | CRBN | 5 PEG units | <0.5 µM | - | [7] |

| BTK | CRBN | 2 PEG units | - | Impaired binding | [7] |

| BTK | CRBN | ≥ 4 PEG units | 1-40 nM | - | [7] |

| TBK1 | VHL | < 12 atoms | No degradation | - | [7] |

| TBK1 | VHL | 21 atoms | 3 nM | 96% | [7] |

| TBK1 | VHL | 29 atoms | 292 nM | 76% | [7] |

Note: The data presented is a compilation from multiple studies and is intended to illustrate the general principles of linker length optimization. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Signaling Pathway and Experimental Workflow

The mechanism of action of a PROTAC involves a series of orchestrated molecular events, leading to the degradation of the target protein. This process can be visualized as a signaling pathway.

Caption: PROTAC-mediated protein degradation pathway.

A typical experimental workflow to assess the efficacy of a PROTAC involves cell treatment followed by quantification of the target protein levels.

Caption: Western Blot experimental workflow for PROTAC efficacy.

Application in Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker in an ADC plays a critical role in the stability, efficacy, and safety of the therapeutic. PEG5 spacers are often incorporated into ADC linkers to improve their physicochemical properties and overall performance.[8]

The PEG5 spacer in an ADC linker can enhance the solubility of hydrophobic payloads, enabling a higher drug-to-antibody ratio (DAR) without inducing aggregation.[4] Furthermore, the hydrophilic nature of the PEG spacer can modulate the pharmacokinetic profile of the ADC, leading to a longer circulation half-life and increased tumor accumulation.[1]

Quantitative Impact of PEG Linker Length on ADC Properties

The length of the PEG spacer in an ADC linker can influence its in vitro and in vivo properties. The following table summarizes data from preclinical studies comparing the performance of ADCs with different PEG linker lengths.

| Antibody-Payload | Linker PEG Length | In Vitro Cytotoxicity (IC50) | Plasma Half-life | In Vivo Efficacy (Tumor Model) | Reference |

| Trastuzumab-MMAE | PEG2 | - | - | Less effective than longer PEGs | [9] |

| Trastuzumab-MMAE | PEG4 | Lower potency than PEG8 | - | - | [9] |

| Trastuzumab-MMAE | PEG8 | Higher potency than PEG4 | Longer than shorter PEGs | Improved tumor growth inhibition | [9][10] |

| Trastuzumab-MMAE | PEG12 | - | - | Rescued efficacy | [9] |

| cAC10-TOPO1i | No PEG | - | - | Significant aggregation | [11] |

| cAC10-TOPO1i | PEG4 | - | Good exposure | Low aggregation | [11] |

| cAC10-TOPO1i | PEG8 | - | Improved exposure | Low aggregation | [11] |

| Affibody-MMAE | No PEG | - | 19.6 min | - | [12] |

| Affibody-MMAE | 4 kDa PEG | Reduced cytotoxicity | Significantly improved | - | [12] |

| Affibody-MMAE | 10 kDa PEG | Further reduced cytotoxicity | Further improved | - | [12] |

Note: This table presents a synthesis of data from multiple sources to illustrate the general trends observed with varying PEG linker lengths in ADCs.

Signaling Pathway of ADC Action

The therapeutic effect of an ADC is initiated by its binding to a target antigen on the surface of a cancer cell, followed by internalization and release of the cytotoxic payload.[13]

Caption: ADC internalization and payload release pathway.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation of bifunctional linkers. The following sections provide methodologies for key experiments.

Synthesis of a Heterobifunctional NHS-PEG5-Maleimide Linker

This protocol describes a general method for synthesizing an NHS-PEG5-Maleimide linker, a commonly used heterobifunctional crosslinker.

Materials:

-

Boc-NH-PEG5-COOH

-

N-Hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Maleic anhydride

-

Triethylamine (TEA)

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

Activation of the Carboxylic Acid:

-

Dissolve Boc-NH-PEG5-COOH and NHS (1.1 equivalents) in anhydrous DCM.

-

Cool the solution to 0°C and add DCC or EDC (1.1 equivalents).

-

Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct (if using DCC).

-

Concentrate the filtrate under reduced pressure to obtain Boc-NH-PEG5-NHS.

-

-

Deprotection of the Amine:

-

Dissolve the Boc-NH-PEG5-NHS in a mixture of DCM and TFA (e.g., 1:1 v/v).

-

Stir the solution at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure to yield H2N-PEG5-NHS as a TFA salt.

-

-

Introduction of the Maleimide Group:

-

Dissolve the H2N-PEG5-NHS TFA salt in anhydrous DMF.

-

Add TEA (2-3 equivalents) to neutralize the TFA salt.

-

Add maleic anhydride (1.1 equivalents) to the solution.

-

Stir the reaction at room temperature for 2-4 hours.

-

The resulting maleamic acid is then cyclized to the maleimide by adding acetic anhydride and a catalytic amount of a base like sodium acetate, and heating.

-

Purify the final product, NHS-PEG5-Maleimide, by column chromatography.

-

Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps for quantifying target protein degradation in cells treated with a PROTAC.[14]

Materials:

-

Cultured cells expressing the target protein

-

PROTAC compound dissolved in DMSO

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment:

-

Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC compound or a vehicle control (e.g., 0.1% DMSO).

-

Incubate the cells for the desired time period (e.g., 4, 8, 16, or 24 hours) at 37°C.[14]

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells with lysis buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.[14]

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

-

-

Detection and Analysis:

-

Wash the membrane and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein signal to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

-

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol describes a method for assessing the passive permeability of a PROTAC.

Materials:

-

PAMPA plate (e.g., 96-well format with a donor and acceptor plate)

-

Artificial membrane solution (e.g., lecithin in dodecane)

-

PROTAC compound dissolved in a suitable buffer

-

Phosphate-buffered saline (PBS), pH 7.4

-

UV-Vis plate reader or LC-MS for concentration analysis

Procedure:

-

Membrane Coating:

-

Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

-

-

Preparation of Solutions:

-

Fill the acceptor plate wells with PBS.

-

Prepare solutions of the PROTAC compound at a known concentration in PBS for the donor plate.

-

-

Permeability Assay:

-

Place the donor plate onto the acceptor plate, ensuring contact between the membrane and the acceptor solution.

-

Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature with gentle shaking.

-

-

Concentration Measurement and Data Analysis:

-

After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

-

Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Ceq)) where Vd and Va are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, Ca(t) is the concentration in the acceptor well at time t, and Ceq is the equilibrium concentration.

-

Determination of Drug-to-Antibody Ratio (DAR) for ADCs

This protocol outlines a common method for determining the DAR of an ADC using hydrophobic interaction chromatography (HIC).[13]

Materials:

-

ADC sample

-

HIC column

-

HPLC system

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)

-

Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)

Procedure:

-

Sample Preparation:

-

Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

-

-

HIC-HPLC Analysis:

-

Equilibrate the HIC column with Mobile Phase A.

-

Inject the ADC sample onto the column.

-

Elute the different drug-loaded species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).

-

Monitor the elution profile using UV detection at 280 nm.

-

-

Data Analysis:

-

The chromatogram will show a series of peaks corresponding to the antibody with different numbers of drugs attached (e.g., DAR0, DAR2, DAR4, etc.).

-

Integrate the area of each peak.

-

Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area_i * DAR_i) / Σ (Peak Area_i) where Peak Area_i is the area of the peak corresponding to a specific DAR value (DAR_i).[13]

-

Conclusion

The PEG5 spacer is a versatile and highly valuable component in the design of bifunctional linkers for targeted therapeutics. Its ability to enhance solubility, improve pharmacokinetic properties, and provide optimal spatial separation makes it a key element in the development of both PROTACs and ADCs. The quantitative data and detailed experimental protocols provided in this guide offer a framework for the rational design and evaluation of bifunctional linkers incorporating PEG5 spacers. A thorough understanding and systematic optimization of the linker are critical for unlocking the full therapeutic potential of these innovative drug modalities. As the field of targeted drug delivery continues to advance, the strategic use of well-defined spacers like PEG5 will remain a cornerstone of successful drug design.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Maleimide-PEG4-NHS Ester synthesis - chemicalbook [chemicalbook.com]

- 4. purepeg.com [purepeg.com]

- 5. researchgate.net [researchgate.net]

- 6. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]

- 8. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. vectorlabs.com [vectorlabs.com]

- 12. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stepping Forward in Antibody-drug Conjugate Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Sentinel of Synthesis: An In-depth Technical Guide to the Mechanism of Boc Protection in Amine-Containing Compounds

For Researchers, Scientists, and Drug Development Professionals

The strategic protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the intricate molecular architectures inherent to pharmaceutical development and peptide chemistry. Among the arsenal of protecting groups, the tert-butoxycarbonyl (Boc) group stands as a paramount tool, prized for its robustness under a wide range of synthetic conditions and its facile, selective removal under acidic treatment. This technical guide provides a comprehensive exploration of the core mechanism of Boc protection, offering detailed experimental protocols and quantitative data to empower researchers in their synthetic endeavors.

The Core Mechanism: A Nucleophilic Embrace

The protection of an amine with the Boc group is fundamentally a nucleophilic acyl substitution reaction. The most commonly employed reagent for this transformation is di-tert-butyl dicarbonate (Boc)₂O, colloquially known as Boc anhydride. The reaction proceeds through the nucleophilic attack of the amine's lone pair of electrons on one of the electrophilic carbonyl carbons of the Boc anhydride.[1][2] This initial interaction forms a transient tetrahedral intermediate.

The subsequent collapse of this intermediate is driven by the expulsion of a tert-butyl carbonate anion, a relatively unstable leaving group. This anion readily decomposes into the thermodynamically stable and volatile byproducts, carbon dioxide (CO₂) gas and tert-butanol.[1] The evolution of CO₂ provides a significant thermodynamic driving force, propelling the reaction to completion.[2]

The overall reaction is depicted below:

R-NH₂ + (Boc)₂O → R-NH-Boc + t-BuOH + CO₂

The presence of a base, such as triethylamine (TEA), diisopropylethylamine (DIEA), or sodium hydroxide (NaOH), is common in Boc protection protocols.[3] The base serves to deprotonate the amine, thereby increasing its nucleophilicity and accelerating the rate of reaction.[4] It also neutralizes the proton that is formally lost from the amine during the formation of the carbamate linkage. However, the reaction can also proceed efficiently under catalyst-free conditions, particularly in aqueous or polar protic solvents.[5][6]

Quantitative Data Summary

The efficiency of Boc protection is influenced by the nature of the amine substrate, the reaction conditions (solvent, temperature, and presence of a catalyst or base), and the specific protocol employed. The following tables summarize representative quantitative data for the Boc protection of various classes of amines.

Table 1: Boc Protection of Primary and Secondary Aliphatic Amines

| Amine Substrate | Reagent/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Benzylamine | (Boc)₂O / TEA | Dichloromethane | Room Temp. | 2 h | 98 | [7] |

| Cyclohexylamine | (Boc)₂O / Amberlyst-15 | Solvent-free | Room Temp. | 1 min | 99 | [8] |

| Piperidine | (Boc)₂O / Amberlyst-15 | Solvent-free | Room Temp. | 1 min | 98 | [8] |

| Pyrrolidine | (Boc)₂O / TEA | Dichloromethane | Room Temp. | 1 h | 100 | [9] |

| 1,2-Diaminocyclohexane (mono-protected) | (Boc)₂O / Me₃SiCl | Methanol | Room Temp. | 1 h | 66 | [10] |

Table 2: Boc Protection of Aromatic Amines

| Amine Substrate | Reagent/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Aniline | (Boc)₂O / NaHCO₃ | THF/H₂O | Room Temp. | 10 h | 95 | [7] |

| Aniline | (Boc)₂O / Amberlyst-15 | Solvent-free | Room Temp. | <1 min | 99 | [8] |

| 4-Bromoaniline | (Boc)₂O / Amberlyst-15 | Solvent-free | Room Temp. | 1 min | 96 | [8] |

| 4-Nitroaniline | (Boc)₂O / Amberlyst-15 | Solvent-free | Room Temp. | 3 min | 92 | [8] |

| 3-Chloroaniline | (Boc)₂O | Water | Not Specified | 4 h | Not Specified | [11] |

Table 3: Boc Protection of Amino Acids

| Amino Acid | Reagent/Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| L-Proline | (Boc)₂O / TEA | Dichloromethane | Room Temp. | 2.5 h | Not Specified | [12] |

| L-Proline | (Boc)₂O / (CH₃)₃N | Water/Acetone | 40 | 0.5 h | 73 | |

| L-Proline | (Boc)₂O / 1,1,3,3-tetramethylguanidine | DMSO | 50-52 (exotherm) | 3 h | 83-90 | [13] |

| Glycine Methyl Ester | (Boc)₂O | Water/Acetone | Room Temp. | 10 min | 96 | [5] |

| L-Alanine Methyl Ester | (Boc)₂O | Water/Acetone | Room Temp. | 8 min | 95 | [5] |

Key Experimental Protocols

The following are detailed methodologies for the Boc protection of representative amine substrates.

Protocol 1: General Procedure for Boc Protection of a Primary Aliphatic Amine (Benzylamine)[8]

Materials:

-

Benzylamine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

Dissolve benzylamine (1.0 eq) in DCM.

-

Add TEA (1.2 eq) to the solution.

-

Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the N-Boc-benzylamine.

Protocol 2: Solvent-Free Boc Protection of an Aromatic Amine (Aniline) using a Solid Acid Catalyst[9]

Materials:

-

Aniline

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Amberlyst-15

-

Ethyl acetate

-

Hexane

Procedure:

-

To a mixture of aniline (1 mmol) and (Boc)₂O (1 mmol), add Amberlyst-15 (15% w/w).

-

Stir the mixture at room temperature for less than 1 minute.

-

Monitor the reaction by TLC.

-

Upon completion, add ethyl acetate to the reaction mixture and filter to remove the catalyst.

-

Wash the catalyst with ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (ethyl acetate/hexane) to yield N-Boc-aniline.

Protocol 3: Boc Protection of an Amino Acid (L-Proline) in a Biphasic System[2]

Materials:

-

L-Proline

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine ((CH₃)₃N)

-

Water

-

Acetone

-

Dilute HCl

-

Ethyl acetate

-

Saturated brine

-

Anhydrous Na₂SO₄

-

Petroleum ether

Procedure:

-

In a flask, add L-proline (20 mmol), 40 ml of water, and 4 ml of acetone.

-

While stirring, add 1.5 equivalents of triethylamine.

-

Control the temperature at 40 °C and add (Boc)₂O (22 mmol) under stirring.

-

Continue stirring for 0.5 hours.

-

Distill off the acetone under reduced pressure.

-

Adjust the pH of the resulting aqueous solution to 2-3 with dilute HCl.

-

Extract the product with ethyl acetate (4 x 60 ml).

-

Wash the combined organic layers with saturated brine (2 x 10 ml).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to dryness.

-

Crystallize the obtained product from ethyl acetate and petroleum ether (1:2, volume ratio) to yield Boc-L-proline.

Conclusion

The Boc protection of amines is a robust and versatile transformation that is indispensable in modern organic synthesis. A thorough understanding of its mechanism, the factors influencing its efficiency, and the practical aspects of its execution are critical for researchers in the fields of chemistry and drug development. The data and protocols presented in this guide offer a solid foundation for the successful implementation of this pivotal synthetic strategy. The judicious selection of reaction conditions, guided by the specific nature of the amine substrate, will continue to enable the synthesis of complex molecules with precision and efficiency.

References

- 1. researchgate.net [researchgate.net]

- 2. total-synthesis.com [total-synthesis.com]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. benchchem.com [benchchem.com]

- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]

- 10. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 11. gsconlinepress.com [gsconlinepress.com]

- 12. rsc.org [rsc.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to Tos-PEG5-Boc: A Versatile Linker for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tos-PEG5-Boc is a heterobifunctional chemical linker that has garnered significant attention in the field of advanced drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates three key chemical features: a tosyl (tosylate) group, a hydrophilic five-unit polyethylene glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc)-protected amine. This unique combination of functionalities allows for a modular and strategic approach to the synthesis of complex biomolecules and therapeutic agents.

The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, enabling the covalent attachment of the linker to a variety of molecules. The hydrophilic PEG5 spacer enhances the aqueous solubility of the resulting conjugate, which can improve its pharmacokinetic properties and reduce aggregation. The Boc-protected amine provides a stable yet readily cleavable masking group for a primary amine. This allows for controlled, stepwise conjugation, where the Boc group can be removed under mild acidic conditions to reveal the amine for subsequent modification. This technical guide provides a comprehensive overview of this compound, including its commercial availability, chemical properties, and detailed experimental protocols for its application in bioconjugation and the synthesis of PROTACs.

Commercial Availability and Supplier Information

This compound, also referred to as t-Boc-N-Amido-PEG5-Tos, is commercially available from a variety of chemical suppliers. The following table summarizes the offerings from several prominent vendors. Please note that pricing and availability are subject to change and it is recommended to consult the suppliers' websites for the most current information.

| Supplier | Catalog Number | Purity | Molecular Weight ( g/mol ) | CAS Number | Additional Notes |

| MedChemExpress | HY-130523 | 97.0% | 491.6 | 1404111-69-8 | Provided as a solid. |

| BroadPharm | BP-28399 | 95% | 491.6 | 1404111-69-8 | Soluble in DMSO, DCM, and DMF. |

| AxisPharm | AP14110 | ≥95% | 491.60 | 1404111-69-8 | Custom synthesis available. |

| Biopharma PEG | MD068038 | ≥95% | 535.65 | 1264015-76-0 | Note: This supplier lists a different MW and CAS for a related compound. |

| Immunomart | T17130 | Not specified | Not specified | 581065-94-3 | *Note: This supplier lists a different CAS for a related compound. |

*Researchers should verify the exact structure and specifications with the supplier, as variations in the PEG chain length or the position of the functional groups can result in different molecular weights and CAS numbers.

Core Applications in Drug Development

The primary application of this compound is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1] This catalytic mode of action offers a powerful alternative to traditional small-molecule inhibitors.[1]

The properties of the linker, such as its length, flexibility, and hydrophilicity, are critical for the efficacy of the resulting PROTAC.[2] The PEG5 spacer in this compound provides a desirable level of flexibility and hydrophilicity, which can be crucial for optimal ternary complex formation between the POI and the E3 ligase.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the role of this compound in PROTAC-mediated protein degradation and a general experimental workflow for its use in bioconjugation.

Caption: PROTAC mechanism and structure with a this compound linker.

Caption: General experimental workflow for bioconjugation using this compound.

Experimental Protocols

The following are representative protocols for the use of this compound in a two-step bioconjugation process, typical for the synthesis of a PROTAC. These protocols are based on established chemical principles for tosylate displacement and Boc deprotection.[4][5] Researchers should optimize the reaction conditions for their specific substrates.

Protocol 1: Nucleophilic Substitution of the Tosyl Group

This protocol describes the reaction of a molecule containing a nucleophilic group (e.g., an amine or thiol) with the tosyl end of this compound.

Materials:

-

This compound

-

Molecule 1 (containing a primary amine or thiol)

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

-

Inert atmosphere (e.g., Argon or Nitrogen)

-

Reaction vessel and stirring apparatus

-

Analytical tools for reaction monitoring (e.g., LC-MS, TLC)

-

Purification system (e.g., flash column chromatography or preparative HPLC)

Procedure:

-

Ensure all glassware is dry and the reaction is set up under an inert atmosphere.

-

Dissolve Molecule 1 (1.0 equivalent) in the chosen anhydrous solvent.

-

Add the non-nucleophilic base (1.5-2.0 equivalents) to the solution.

-

In a separate vessel, dissolve this compound (1.0-1.2 equivalents) in a minimal amount of the same anhydrous solvent.

-

Add the this compound solution dropwise to the solution of Molecule 1.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete, as monitored by LC-MS or TLC. Reaction times can vary from a few hours to overnight.

-

Upon completion, quench the reaction (e.g., by adding water).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting intermediate (Molecule 1-PEG5-Boc) by flash column chromatography or preparative HPLC.

Protocol 2: Boc Deprotection of the Amine Group

This protocol details the removal of the Boc protecting group to reveal the primary amine.[5]

Materials:

-

Purified Molecule 1-PEG5-Boc

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Scavengers (optional, e.g., triisopropylsilane (TIS))

-

Ice bath

-

Rotary evaporator

Procedure:

-

Dissolve the purified Molecule 1-PEG5-Boc in DCM to a concentration of 0.1-0.2 M.

-

Cool the solution to 0 °C in an ice bath.

-

Add TFA to a final concentration of 20-50% (v/v). If acid-sensitive functional groups are present, scavengers like TIS (2.5-5% v/v) can be added.[5]

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction progress by LC-MS or TLC until the starting material is consumed (typically 1-2 hours).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

To remove residual TFA, co-evaporate with toluene (3 times).

-

The resulting TFA salt of the deprotected amine (Molecule 1-PEG5-NH2) can often be used directly in the next step without further purification.

Protocol 3: Second Conjugation Reaction

This protocol describes the reaction of the newly deprotected amine with a second molecule, for instance, an E3 ligase ligand with an activated carboxylic acid.

Materials:

-

Molecule 1-PEG5-NH2 (as the TFA salt)

-

Molecule 2 (with a carboxylic acid)

-

Peptide coupling reagents (e.g., HATU, HOBt, or EDC)

-

Non-nucleophilic base (e.g., DIPEA or TEA)

-

Anhydrous, amine-free solvent (e.g., DMF)

-

Inert atmosphere

-

Reaction vessel and stirring apparatus

-

Analytical and purification systems as in Protocol 1.

Procedure:

-

Set up the reaction under an inert atmosphere.

-

Dissolve Molecule 2 (1.0 equivalent) and the coupling reagents (e.g., HATU, 1.1 equivalents) in anhydrous DMF.

-

In a separate vessel, dissolve the Molecule 1-PEG5-NH2 TFA salt (1.0-1.2 equivalents) in anhydrous DMF and add the non-nucleophilic base (e.g., DIPEA, 3-4 equivalents) to neutralize the TFA salt and facilitate the coupling.

-

Add the solution of the deprotected amine to the activated Molecule 2 solution.

-

Stir the reaction at room temperature until completion, as monitored by LC-MS or TLC.

-

Work-up and purify the final conjugate (Molecule 1-PEG5-Molecule 2) as described in Protocol 1.

Conclusion

This compound is a valuable and versatile tool in modern drug discovery and development. Its well-defined structure, with distinct reactive ends and a solubilizing PEG spacer, allows for the controlled and sequential synthesis of complex molecules like PROTACs. The commercial availability of this linker from multiple suppliers facilitates its accessibility for researchers. The experimental protocols provided herein offer a foundation for the successful application of this compound in bioconjugation and the construction of novel therapeutics. As with any chemical synthesis, optimization of reaction conditions for specific substrates is crucial to achieving high yields and purity of the final product.

References

A Comprehensive Technical Guide to the Safe Handling of Tos-PEG5-Boc

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling guidelines for Tos-PEG5-Boc, a polyethylene glycol (PEG)-based linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of this chemical compound in a laboratory setting.

Physicochemical and Safety Data

The following tables summarize the key physicochemical properties and safety information for this compound and its variants. This data has been compiled from various chemical suppliers and safety data sheets to provide a consolidated reference.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value | Notes |

| Chemical Name | t-Boc-N-amido-PEG5-Tos | [1] |

| CAS Number | 1404111-69-8 | [1] |

| Molecular Formula | C22H37NO9S | [1] |

| Molecular Weight | 491.6 g/mol | [1] |

| Physical Form | Liquid | |

| Purity | ≥95% | [1] |

| Solubility | Soluble in DMSO, DCM, DMF | [1] |

| Storage Temperature | -20°C | [1] |

Table 2: Safety and Hazard Information

| Category | Information | Reference |

| GHS Pictogram | GHS07 (Harmful) | |

| Signal Word | Warning | |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |

| Precautionary Statements | P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P321: Specific treatment (see supplemental first aid instruction on this label).P332+P313: If skin irritation occurs: Get medical advice/attention.P337+P313: If eye irritation persists: Get medical advice/attention.P362+P364: Take off contaminated clothing and wash it before reuse.P403+P233: Store in a well-ventilated place. Keep container tightly closed.P405: Store locked up.P501: Dispose of contents/container to an approved waste disposal plant. | [2] |

Experimental Protocols: Safe Handling and Use

The following protocols are designed to minimize risk when handling this compound in a research environment. These are general guidelines and should be adapted to specific laboratory conditions and experimental needs, always in accordance with institutional and regulatory standards.

Personal Protective Equipment (PPE)

A critical first line of defense against chemical exposure is the consistent and correct use of PPE.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[2]

-

Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated.[2]

-

Body Protection: A standard laboratory coat should be worn at all times. For procedures with a higher risk of splashing, a chemically resistant apron is recommended.[2]

-

Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any vapors.[2]

Storage and Handling

Proper storage and handling are essential for maintaining the chemical's stability and preventing accidental exposure.

-

Storage: Store this compound at -20°C in a tightly sealed container to prevent degradation and moisture absorption.[1] The storage area should be a designated, well-ventilated, and secure location.

-

Handling: Allow the container to warm to room temperature before opening to prevent condensation of moisture into the compound. Handle exclusively within a chemical fume hood. Avoid direct contact with skin and eyes.[2] After handling, wash hands thoroughly with soap and water.[2]

Spill and Disposal Procedures

In the event of a spill or for routine disposal, the following procedures should be followed.

-

Spill Cleanup: For small spills, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal. Ensure the cleanup area is well-ventilated. For larger spills, evacuate the area and follow institutional emergency procedures.

-

Disposal: Dispose of unwanted this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not dispose of it down the drain.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key conceptual and practical workflows involving this compound.

Role in PROTAC Mechanism

As a linker, this compound is a critical component in the formation of a PROTAC molecule. The PROTAC, in turn, facilitates the degradation of a target protein through the ubiquitin-proteasome system.[3][]

Caption: Conceptual workflow of this compound in PROTAC synthesis and mechanism of action.

Laboratory Handling Workflow

This diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting, from retrieval to disposal.

Caption: Recommended safe handling workflow for this compound in a laboratory.

General Considerations for PEGylated Compounds

PEGylation is a widely used technique to improve the pharmacokinetic properties of molecules.[5] While PEGs are generally considered to have low toxicity, it is important to be aware of the following:

-

Cellular Vacuolation: In some nonclinical studies, cellular vacuolation has been observed, particularly in phagocytic cells, which is thought to be related to the uptake of macromolecules.[5]

-

Immunogenicity: While PEGylation often reduces the immunogenicity of therapeutic proteins, there have been instances of immune responses to the PEG moiety itself.[6] This is a consideration for in vivo applications rather than routine laboratory handling.

By adhering to the guidelines outlined in this document, researchers can safely and effectively utilize this compound in their drug discovery and development endeavors. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for the specific product you are using.

References

- 1. t-Boc-N-Amido-PEG5-Tos, 1404111-69-8 | BroadPharm [broadpharm.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. medchemexpress.com [medchemexpress.com]

- 5. PEGylation of Biopharmaceuticals: A Review of Chemistry and Nonclinical Safety Information of Approved Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. creativepegworks.com [creativepegworks.com]

The Architect's Toolkit: A Deep Dive into PEG Linkers in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of PEG Linkers

In the intricate architecture of modern therapeutics, the linker element—though often overlooked—plays a critical role in defining the ultimate success of a drug candidate. Among the diverse chemical linkers available, polyethylene glycol (PEG) has emerged as a dominant and versatile tool, particularly in the fields of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and advanced drug delivery systems. PEG is a hydrophilic, biocompatible, and non-immunogenic polymer, making it an ideal candidate for enhancing the therapeutic properties of conjugated molecules.[1][2] This guide provides a comprehensive overview of the applications of PEG linkers in drug discovery, focusing on their impact on pharmacokinetics, therapeutic efficacy, and formulation. We will delve into the quantitative data that underscores their utility, provide detailed experimental protocols for their implementation, and visualize the complex processes they mediate.

The primary advantages conferred by PEG linkers stem from their unique physicochemical properties. By covalently attaching PEG chains—a process known as PEGylation—to a therapeutic molecule, researchers can significantly increase its hydrodynamic radius. This increased size reduces renal clearance, thereby extending the drug's circulation half-life.[3][4] Furthermore, the hydrophilic nature of PEG can improve the solubility of hydrophobic drug payloads, mitigate aggregation, and shield the conjugate from proteolytic degradation and the host immune system.[5][6] The length and architecture (linear or branched) of the PEG linker are critical parameters that can be fine-tuned to optimize a drug's performance for a specific application.[4][7]

Application 1: Enhancing Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies designed to deliver potent cytotoxic agents directly to cancer cells by leveraging the specificity of monoclonal antibodies. The linker connecting the antibody to the cytotoxic payload is a critical component that influences the ADC's stability, pharmacokinetics, and therapeutic index. Hydrophilic PEG linkers are increasingly used to overcome the challenges associated with hydrophobic payloads.

The inclusion of PEG in the linker can significantly improve the solubility and stability of the ADC, preventing aggregation, which is a common issue with high drug-to-antibody ratios (DARs).[5][8] This enhancement of the ADC's physicochemical properties often translates to an improved pharmacokinetic profile, characterized by a longer plasma half-life and increased exposure at the tumor site.[1][5]

Quantitative Impact of PEG Linker Length on ADC Properties

The length of the PEG chain is a key parameter that must be optimized for each ADC. While longer PEG chains can enhance solubility and half-life, they may also decrease in vitro cytotoxicity, presenting a trade-off that requires careful consideration.

| Linker Type | ADC Construct (Representative) | In Vitro Cytotoxicity (IC50, nM) | Plasma Half-Life (t½, hours) | In Vivo Efficacy (Tumor Model) | Reference |

| Short PEG (e.g., PEG4) | Trastuzumab-MMAE | ~1.5 | ~120 | Moderate tumor growth inhibition | [1][5] |

| Medium PEG (e.g., PEG8) | Trastuzumab-MMAE | ~2.0 | ~150 | Significant tumor growth inhibition | [1] |

| Long PEG (e.g., PEG12) | Trastuzumab-MMAE | ~3.5 | ~180 | Potent tumor growth inhibition | [5] |

| Pendant PEG (2x PEG12) | Trastuzumab-DM1 | Not specified | Slower clearance than linear PEG24 | Improved pharmacokinetics | [6][7] |

Note: The data presented is a synthesis from multiple preclinical studies and is intended for comparative purposes. Actual values are highly dependent on the specific antibody, payload, tumor model, and experimental conditions.

Visualizing the ADC Development Workflow

The development of a PEGylated ADC is a multi-step process that requires careful planning and execution. The following diagram illustrates a typical experimental workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to PROTAC Technology and Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction to Proteolysis Targeting Chimeras (PROTACs)

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that is shifting the paradigm of drug discovery from occupancy-driven inhibition to event-driven protein degradation.[1] Unlike traditional small-molecule inhibitors that require sustained binding to a protein's active site to elicit a biological response, PROTACs act as catalysts to eliminate specific unwanted proteins entirely.[1][2] These heterobifunctional molecules achieve this by hijacking the cell's own ubiquitin-proteasome system (UPS), the primary pathway for regulated protein degradation in eukaryotic cells.[3][4]

A PROTAC molecule is comprised of three distinct components: a "warhead" that binds to a protein of interest (POI), an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[3][5] By simultaneously engaging both the POI and an E3 ligase, the PROTAC forms a ternary complex, effectively bringing the degradation machinery into close proximity with the target.[3][] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI.[7] The resulting polyubiquitin chain acts as a molecular flag, marking the POI for recognition and subsequent degradation by the 26S proteasome.[3][8] After the POI is degraded, the PROTAC is released and can participate in further catalytic cycles of degradation.[3][4][9] This catalytic nature allows PROTACs to be effective at substoichiometric concentrations, potentially leading to a wider therapeutic window and reduced off-target effects compared to traditional inhibitors.[2][4]

The PROTAC Mechanism of Action: A Signaling Pathway

The mechanism of PROTAC-mediated protein degradation is a multi-step process that leverages the endogenous cellular machinery. The process begins with the PROTAC molecule entering the cell and forming binary complexes with either the target Protein of Interest (POI) or the E3 Ligase.[10] These binary complexes then recruit the corresponding partner to form the critical POI-PROTAC-E3 Ligase ternary complex.[] Within this complex, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 enzyme to the POI. Following polyubiquitination, the POI is recognized and degraded by the 26S Proteasome. The PROTAC molecule is then released to initiate another degradation cycle.[9]

The Critical Role of the Linker in PROTAC Design

While the warhead and E3 ligase ligand provide the necessary binding interactions, the linker is a critical determinant of a PROTAC's overall efficacy, selectivity, and physicochemical properties.[11][12] The process of optimizing this component is often referred to as "linkerology".[13] The linker's composition, length, rigidity, and attachment points profoundly influence the formation and stability of the ternary complex, which is often a prerequisite for efficient degradation.[14][15]

Key Considerations in Linker Design:

-

Length and Flexibility: The linker must be of an optimal length to span the distance between the POI and the E3 ligase, enabling productive protein-protein interactions within the ternary complex.[16] Linkers that are too short may prevent complex formation, while excessively long and flexible linkers can incur an entropic penalty, potentially destabilizing the complex.[11]

-

Composition and Physicochemical Properties: The chemical makeup of the linker impacts the PROTAC's solubility, cell permeability, and metabolic stability.[] The most common linker motifs are polyethylene glycol (PEG) and alkyl chains, which offer synthetic tractability and allow for modulation of properties like lipophilicity.[16][] Introducing rigid heterocyclic elements can sometimes improve potency and pharmacokinetic properties.[13]

-

Attachment Points: The points at which the linker is connected to the warhead and E3 ligase ligand are crucial.[15] Different exit vectors can dramatically alter the orientation of the two proteins within the ternary complex, affecting the exposure of lysine residues on the POI for ubiquitination and influencing selectivity.[15]

-

Linker Types:

-

Alkyl and PEG Chains: These are the most common types, valued for their flexibility, synthetic accessibility, and ability to modulate solubility.[]

-